2-(4-Bromophenyl)-5-methyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-methyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring substituted with a bromophenyl group at the 2-position and a methyl group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-methyl-1,3-thiazolidin-4-one typically involves the reaction of 4-bromobenzaldehyde with thiourea and methyl iodide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-methyl-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazolidine ring can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivatives with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the biosynthesis of bacterial cell walls by inhibiting key enzymes involved in the process.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one
- 2-(4-Fluorophenyl)-5-methyl-1,3-thiazolidin-4-one
- 2-(4-Methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one
Uniqueness
2-(4-Bromophenyl)-5-methyl-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H10BrNOS |
---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H10BrNOS/c1-6-9(13)12-10(14-6)7-2-4-8(11)5-3-7/h2-6,10H,1H3,(H,12,13) |
InChI Key |
MHZNCUYSTDXVLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(S1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.